Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core fused with a partially saturated ring system. The tert-butyl carbamate group at the 6-position serves as a protective group for the secondary amine, while the hydroxyl substituent at the 3-position introduces hydrogen-bonding capabilities. This structural motif is critical in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-5-4-11-9(8-15)6-10(16)7-14-11/h6-7,16H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGKHAUTOHDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 625098-86-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C13H18N2O3
- Molar Mass : 250.29 g/mol
- Synonyms : 6-Boc-3-hydroxy-7,8-dihydro-5H-1,6-naphthyridine, tert-butyl 3-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate .
Mechanisms of Biological Activity
Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine has been studied for its potential in various biological pathways:
- Inhibition of Kinases : This compound exhibits inhibitory activity against several kinases implicated in cancer progression. Notably, it has shown selective inhibition of Class I PI3-kinase enzymes, particularly the PI3Kα isoform, which plays a crucial role in tumor cell proliferation and survival .
- Antitumor Activity : In preclinical studies, compounds structurally related to tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine have demonstrated significant antitumor effects. For instance, related compounds have been shown to reduce tumor growth rates in xenograft models of colorectal carcinoma .
- Cellular Proliferation Inhibition : Research indicates that this compound can inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116. The IC50 values for these activities are reported to be in the low micromolar range .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study evaluating the antitumor effects of naphthyridine derivatives including tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate and its analogs:
Structural and Reactivity Comparisons
- Hydroxyl vs. Nitro/Chloro : The hydroxyl group in the target compound enhances solubility (logP reduction) but limits stability under acidic conditions. In contrast, nitro and chloro derivatives exhibit higher reactivity in electrophilic substitutions (e.g., nitration, halogenation) and cross-coupling reactions .
- Trifluoromethyl vs. Bromo : The CF₃ group increases lipophilicity (logP +1.2 vs. bromo), favoring blood-brain barrier penetration, whereas bromo derivatives are preferred for late-stage functionalization in industrial settings .
Q & A
Basic Synthesis Optimization
Q: What are the standard synthetic routes for preparing tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how can reaction conditions be optimized? A:
- Key Methods :
- Pd-Catalyzed Cross-Coupling : Use Pd₂(dba)₃ with phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) in dioxane at 130°C, achieving ~54% yield after purification by flash column chromatography (FCC) .
- Intermediate Functionalization : Start with tert-butyl 3-amino derivatives (CAS 355819-02-2) for coupling reactions, as demonstrated in peptide-linked naphthyridine syntheses .
- Optimization Tips :
- Adjust catalyst loading (2.5–5 mol% Pd) and ligand ratios to improve regioselectivity.
- Monitor reaction progress via LCMS to identify side products early .
Advanced Synthesis Challenges
Q: How can researchers address low yields or stereochemical inconsistencies in naphthyridine-ring formation? A:
- Root Causes :
- Solutions :
- Introduce directing groups (e.g., nitro or amino substituents) to stabilize transition states .
- Use chiral auxiliaries or asymmetric catalysis for stereocontrol, as seen in related piperidine syntheses .
Basic Structural Characterization
Q: Which analytical techniques are critical for confirming the structure of this compound? A:
- Core Techniques :
- Workflow :
Advanced Spectral Analysis
Q: How should researchers resolve overlapping signals in ¹H NMR or ambiguous XRD data? A:
- Strategies :
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the bioactivity of this compound? A:
- Approaches :
- In Vitro Assays : Screen against kinase targets (e.g., MAPK or CDK families) due to structural similarity to known inhibitors .
- ADME Studies : Use LC-MS/MS to track metabolic stability in liver microsomes .
- Caution :
Data Contradiction Management
Q: How to reconcile discrepancies in reported synthetic yields or spectral data? A:
Basic Purification Strategies
Q: What chromatographic methods effectively isolate this compound from reaction mixtures? A:
- FCC Protocols :
- Alternative :
- Preparative HPLC with C18 columns and 0.1% TFA in H₂O/MeCN gradients .
Advanced Purification Challenges
Q: How to purify gram-scale batches while retaining stereochemical integrity? A:
- Scale-Up Tips :
- Replace FCC with centrifugal partition chromatography (CPC) for higher throughput .
- Use chiral stationary phases (e.g., Chiralpak IA) if enantiomeric purity is critical .
Mechanistic Investigations
Q: What computational or experimental tools elucidate reaction mechanisms involving this compound? A:
- DFT Studies : Model Pd-catalyzed coupling steps to identify rate-limiting oxidative addition .
- Isotopic Labeling : Incorporate ¹³C at the tert-butyl carbonyl to track carboxylate migration .
Safety and Toxicity
Q: What safety protocols are essential when handling this compound? A:
- PPE : Gloves, goggles, and fume hoods mandatory due to potential respiratory irritancy .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Stability and Degradation
Q: Under what conditions does this compound degrade, and how can stability be improved? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
